molecular formula CH4N6 B1197941 tetrazole-1,5-diamine CAS No. 2165-21-1

tetrazole-1,5-diamine

Cat. No.: B1197941
CAS No.: 2165-21-1
M. Wt: 100.08 g/mol
InChI Key: XMGWNAIPGOPSNX-UHFFFAOYSA-N
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Description

Tetrazole-1,5-diamine (IUPAC name: 1H-Tetrazole-1,5-diamine; CAS: 2165-21-1) is a nitrogen-rich heterocyclic compound with the molecular formula CH₅ClN₆O₄ and a molecular weight of 200.541 g/mol . It features two amino groups at the 1- and 5-positions of the tetrazole ring, a five-membered aromatic ring containing four nitrogen atoms. This compound is notable for its role in synthesizing fused heterocyclic systems, such as triazolotetrazoles and tetrazolo-triazines, which are explored for biological applications (e.g., antimicrobial, anticancer) . Its synthesis often involves reactions with cyclicizing agents like nitrous acid, hydrazine, or diethyl oxalate in a "one-pot" approach .

Properties

IUPAC Name

tetrazole-1,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH4N6/c2-1-4-5-6-7(1)3/h3H2,(H2,2,4,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMGWNAIPGOPSNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NN=NN1N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH4N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80308652
Record name 1H-Tetrazole-1,5-diamine
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Molecular Weight

100.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2165-21-1
Record name 1H-Tetrazole-1,5-diamine
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Record name 1H-Tetrazole-1,5-diamine
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Record name 2165-21-1
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Record name 1H-Tetrazole-1,5-diamine
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Preparation Methods

Reaction Mechanism and Procedure

DAG·HCl reacts with sodium nitrite (NaNO₂) in aqueous acidic media, generating a diazonium intermediate that undergoes cyclization to form this compound. A typical protocol involves:

  • Dissolving DAG·HCl in hydrochloric acid (HCl) at 0–5°C.

  • Gradual addition of NaNO₂ to form the diazonium salt.

  • Neutralization to pH 8 with ammonium hydroxide, followed by ethanol extraction.

Lead Azide-Free Synthesis

Recent advances have eliminated hazardous intermediates like lead azide. A 2005 study introduced a safer protocol using protonation with mineral acids.

Optimized Protocol

1,5-Diamino-1H-tetrazole (DAT) is synthesized via:

  • Reaction of cyanogen azide with hydrazine hydrate in ethanol.

  • Protonation with HNO₃ or HClO₄ to yield stable salts (e.g., 1,5-diaminotetrazolium nitrate).

Key Advantages :

  • Avoids lead azide, reducing toxicity.

  • Yields stable salts with melting points <100°C and decomposition onsets >200°C.

Cyclization of Aminoguanidine with Nitrous Acid

An alternative route involves cyclizing aminoguanidine under controlled nitrosation.

Procedure and Conditions

  • Aminoguanidine is treated with NaNO₂ in HCl at low temperatures.

  • The reaction proceeds via a nitrosoguanidine intermediate, which cyclizes to form the tetrazole core.

Yield and Purity :

  • Moderate yields (40–60%) due to competing side reactions.

  • Requires rigorous purification via recrystallization.

Alternative Synthetic Routes

Heterocumulene-Based Cyclization

Imidoyl chlorides or carbodiimides react with azides to form 1,5-disubstituted tetrazoles, though this method is less direct for the unsubstituted variant.

Multicomponent Reactions (MCRs)

Ugi-azide reactions enable tetrazole formation, but these are more relevant for substituted derivatives.

Comparative Analysis of Methods

MethodReagentsConditionsYieldSafety RisksReferences
Diazotization of DAG·HClDAG·HCl, NaNO₂, HCl0–5°C, aqueousModerate5-Azidotetrazole formation
Lead Azide-FreeCyanogen azide, HNO₃Ethanol, RTHighLow
Aminoguanidine CyclizationAminoguanidine, NaNO₂HCl, 0–5°CModerateNitrosamine concerns

Key Findings :

  • The lead azide-free method offers superior safety and stability.

  • Traditional diazotization remains prevalent but requires stringent hazard controls .

Chemical Reactions Analysis

Types of Reactions: tetrazole-1,5-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. Reaction conditions often involve specific solvents and temperature control to achieve the desired outcomes .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrogen oxides, while substitution reactions can produce various substituted tetrazole derivatives .

Scientific Research Applications

Medicinal Chemistry

Tetrazole-1,5-diamine and its derivatives have shown promising potential in drug design and development. The compound serves as a bioisostere for carboxylic acids and amides, allowing it to mimic important functional groups in biological systems.

Key Studies:

  • PD-1/PD-L1 Antagonists: Research has demonstrated that 1,5-disubstituted tetrazoles can act as inhibitors of the PD-1/PD-L1 interaction, which is crucial in cancer immunotherapy. These compounds were synthesized via the Ugi tetrazole four-component reaction and exhibited significant binding affinity to PD-L1, making them potential candidates for cancer treatment .
  • Anticancer Activity: A study synthesized a series of 1,5-disubstituted tetrazole-indole hybrids that showed moderate activity against breast cancer MCF-7 cells. The compounds were evaluated through high-order multicomponent reactions, highlighting their potential as anticancer agents .

Materials Science

The incorporation of tetrazole moieties into polymer matrices has led to the development of materials with enhanced properties.

Applications:

  • Biomedical Polymers: Tetrazole-decorated polymers have been developed for biomedical applications due to their antibacterial, anticarcinogenic, and anti-inflammatory properties. These materials are being explored for use in drug delivery systems and tissue engineering .
  • Nitrogen-Rich Polymers: The synthesis of nitrogen-rich polymers containing tetrazole units is gaining traction for their potential applications in high-performance materials due to their stability and energy density .

Energetic Materials

This compound is also recognized for its role in the field of energetic materials due to its high nitrogen content.

Research Insights:

  • High Energy Density Materials (HEDMs): Tetrazole derivatives are being studied as potential HEDMs due to their ability to polymerize under high pressure while maintaining stability. The pressure-induced phase transitions of 1,5-diamino-1H-tetrazole have been investigated to understand its structural properties under extreme conditions .

Synthesis Techniques

The synthesis of this compound involves several methods that facilitate the creation of various derivatives with specific functionalities.

Synthesis Methods:

  • Multicomponent Reactions: Techniques such as the Ugi reaction allow for the efficient synthesis of 1,5-disubstituted tetrazoles with diverse substituents. This method has been pivotal in developing compounds with tailored biological activities .
  • Micellar Catalysis: Recent advancements include synthesizing tetrazoles in aqueous micelles using environmentally friendly catalysts like tetradecyltrimethylammonium bromide (TTAB), demonstrating a green chemistry approach to tetrazole synthesis .

Mechanism of Action

The mechanism of action of tetrazole-1,5-diamine involves its interaction with various molecular targets. In biological systems, it can form hydrogen bonds with enzymes and receptors, influencing their activity. The compound’s high nitrogen content allows it to participate in redox reactions, which can modulate cellular processes .

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs or functional roles with tetrazole-1,5-diamine:

Compound Molecular Formula Molecular Weight (g/mol) Key Applications Synthesis Method Biological Activity References
This compound CH₅ClN₆O₄ 200.54 Precursor for fused heterocycles (e.g., triazolotetrazoles) Cyclization reactions with nitrous acid, hydrazine, or diethyl oxalate Potential antimicrobial, anticancer (under evaluation)
1H-1,2,3-Triazole C₂H₃N₃ 69.07 Pharmaceuticals (carbonic anhydrase-II inhibitors), agrochemicals Click chemistry (azide-alkyne cycloaddition) Carbonic anhydrase-II inhibition, antibacterial
1,3,4-Thiadiazole-Fused Derivatives Variable (e.g., C₁₀H₈N₂O₂S₂) ~252.31 Antidiabetic agents Iodine-mediated cyclization of benzodioxine-thiosemicarbazone intermediates α-Amylase and α-glucosidase inhibition (IC₅₀ values: 12–45 μM)
1,5-Disubstituted Tetrazoles (1,5-DSTs) Variable (e.g., C₃H₅N₅) ~111.12 Energetic materials, pharmaceuticals Reactions of nitriles, amides, or ketones with NaN₃ or NH₄Cl Anticancer (e.g., estrogen receptor modulation), explosive properties
1,2,4-Triazolo[1,5-s]tetrazoles Variable (e.g., C₅H₄N₆) ~148.13 Biomedical research Fusion of tetrazole rings with triazine nuclei via 1,5-diaminotetrazole intermediates Not explicitly reported (structural analogs show antimicrobial activity)

Nitrogen Content and Stability

This compound contains 6 nitrogen atoms , contributing to its high nitrogen content (55.8%), making it valuable for energetic materials. Comparatively, 1,5-DSTs and triazoles have lower nitrogen content (~50% and 60%, respectively) but differ in stability due to ring strain and substituent effects .

Biological Activity

Tetrazole-1,5-diamine, a nitrogen-rich compound, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and antiviral properties based on various studies.

Chemical Structure and Properties

This compound is characterized by its unique five-membered ring containing four nitrogen atoms and two amino groups. Its chemical formula is C2H6N6\text{C}_2\text{H}_6\text{N}_6 (CID 307904) . The presence of multiple nitrogen atoms contributes to its biological reactivity and potential pharmacological effects.

Antimicrobial Activity

Tetrazole derivatives, including this compound, have been evaluated for their antimicrobial properties against various pathogens. A study synthesized several tetrazole derivatives and assessed their efficacy against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant antibacterial activity:

CompoundGram-positive Activity (%)Gram-negative Activity (%)
Ta5052.94
Tb54.1670.59
Tc45.8358.82
Td66.6788.23

These findings suggest that tetrazole derivatives possess promising antimicrobial properties, particularly against Gram-negative bacteria like Escherichia coli and Salmonella typhimurium .

Anticancer Activity

This compound has also shown potential as an anticancer agent. Research highlights its ability to inhibit tumor cell proliferation by targeting microtubule dynamics. In a study involving various tetrazole derivatives, it was found that compounds with specific substituents at the N-1 or C-5 positions exhibited maximal activity against cancer cell lines:

CompoundIC50 (nM)Mechanism of Action
4l20Tubulin polymerization inhibition
3a100Apoptosis induction via caspases

The compound 4l demonstrated significant antitumor effects in vivo, reducing the growth of HT-29 xenografts in nude mice . This suggests that this compound derivatives could serve as effective therapeutic agents in cancer treatment.

Antiviral Activity

Recent studies have explored the antiviral potential of tetrazole derivatives against various viral strains. One study reported that specific tetrazole-containing compounds exhibited selective inhibition of viral polymerases with IC50 values indicating their potency:

CompoundIC50 (µM)Selectivity Index (SI)
10c18.4>38
9a46>16

These compounds demonstrated varying degrees of interaction with viral proteins, suggesting their potential as antiviral agents . The structure–activity relationship analysis revealed that modifications to the tetrazole ring significantly influenced biological activity.

Case Study 1: Antimicrobial Efficacy

In a pilot study involving synthesized azo-tetrazole derivatives (Ta-d), it was observed that these compounds displayed varying degrees of antimicrobial activity against Staphylococcus aureus and Bacillus subtilis, with Td showing the highest efficacy .

Case Study 2: Anticancer Mechanism

A series of experiments were conducted to evaluate the anticancer effects of tetrazole derivatives on human tumor cell lines. Compounds were found to induce apoptosis through mitochondrial pathways, activating caspase cascades leading to cell death .

Q & A

Q. What are the primary synthetic routes for tetrazole-1,5-diamine, and how do reaction conditions influence product yield?

this compound is synthesized via cyclization reactions using nitriles, amines, or cyanogen azide (CN-N₃) as starting materials. For example, Joo et al. (2008) demonstrated high yields by reacting CN-N₃ with primary amines under controlled pH and temperature (5–25°C) in polar solvents like methanol . Optimizing solvent polarity and avoiding excess azide precursors minimize side reactions. Catalytic additives (e.g., ZnCl₂) can accelerate cyclization, while prolonged reaction times risk decomposition.

Q. What spectroscopic and crystallographic methods are recommended for confirming the structure of this compound?

Structural confirmation requires a combination of techniques:

  • X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for refinement, particularly for resolving twinning or high-resolution data .
  • Physical characterization : Density (2.62 g/cm³) and boiling point (399.7°C) provide preliminary validation .
  • Mass spectrometry (MS) : Molecular ion peaks at m/z 100.083 confirm the molecular formula (CH₄N₆) .

Q. How can researchers mitigate hazards during the synthesis and handling of this compound?

While direct safety data for this compound is limited, protocols for analogous tetrazole derivatives recommend:

  • Conducting reactions in fume hoods due to potential nitrogen gas release.
  • Using inert atmospheres (N₂/Ar) to prevent explosive decomposition.
  • Storing products in cool, dry conditions away from oxidizers .

Advanced Research Questions

Q. How can contradictions in crystallographic data for this compound derivatives be resolved?

Discrepancies often arise from disordered crystal lattices or pseudosymmetry. SHELXL’s robust refinement algorithms, including TWIN and HKLF5 commands, address these issues by modeling twinning ratios and partitioning overlapping reflections . For example, high-resolution data (>1.0 Å) improves electron density maps, reducing ambiguity in hydrogen-bonding networks.

Q. What mechanistic insights explain the formation of this compound as a byproduct in amine oxidation processes?

During oxidative degradation of methyldiethanolamine (MDEA), hydroxyl radicals (•OH) attack C–N bonds, generating intermediates like dimethylamine and this compound via cyclization of azide-containing fragments. Pathway validation involves tracking byproducts (e.g., acetic acid, ammonium) via HPLC-MS and isotopic labeling .

Q. How can synthetic protocols be optimized to minimize byproducts in this compound synthesis?

Key strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) reduce side reactions compared to protic solvents.
  • Catalyst tuning : Transition metals (e.g., Cu(I)) enhance regioselectivity in azide-alkyne cycloadditions .
  • Realtime monitoring : In situ FT-IR or Raman spectroscopy detects intermediate azide species, enabling rapid adjustment of stoichiometry .

Q. What methodologies enable the design of nitrogen-rich derivatives of this compound for energetic materials?

Joo et al. (2008) synthesized high-energy derivatives (e.g., tetrazolo[1,5-f]triazines) via:

  • Cyclocondensation : Reacting 1,5-diaminotetrazole with ketones or aldehydes under high-pressure conditions.
  • Azide-functionalization : Introducing nitro or azido groups to enhance detonation velocity (e.g., 5-azidotetrazole derivatives) . Thermal stability is assessed via DSC (differential scanning calorimetry) and TGA (thermogravimetric analysis).

Q. How do computational methods contribute to understanding the reactivity of this compound in complex systems?

Density functional theory (DFT) calculations predict reaction pathways, such as:

  • Ring-opening energetics : Activation barriers for tetrazole decomposition into nitrogen gas and cyanamide fragments.
  • Non-covalent interactions : Hydrogen-bonding networks stabilizing crystal structures, validated against XRD data .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tetrazole-1,5-diamine
Reactant of Route 2
tetrazole-1,5-diamine

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